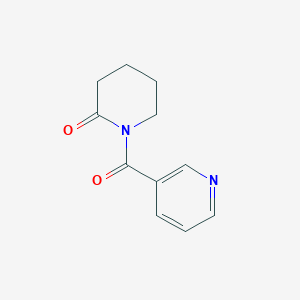![molecular formula C17H17N5O B12050969 6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12050969.png)
6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaène-5-carbonitrile est un composé organique complexe doté d'une structure tricyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaène-5-carbonitrile implique plusieurs étapes, en commençant par des précurseurs facilement disponibles. Les étapes clés comprennent généralement des réactions de cyclisation, la formation d'imine et l'introduction de nitriles. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour garantir la capacité de production et la rentabilité. Cela inclut l'utilisation de réacteurs à écoulement continu, de la synthèse automatisée et des techniques de purification pour répondre aux exigences de la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaène-5-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe imine en amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile et électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles et électrophiles. Les conditions réactionnelles telles que la température, le pH et le choix du solvant jouent un rôle significatif dans la détermination du résultat de la réaction.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des dérivés aminés.
Applications de recherche scientifique
Le 6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaène-5-carbonitrile a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse organique pour créer des molécules complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa structure unique et de son activité biologique.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que les polymères et les catalyseurs.
Mécanisme d'action
Le mécanisme d'action du 6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaène-5-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres biomolécules, conduisant à la modulation des voies biologiques. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0,3,8]tetradeca-3(8),4,9,11,13-pentaène-5-carbonitrile
- 7-(2-mésyloxy-2-phényléthyl)théophylline
Unicité
Le 6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaène-5-carbonitrile se distingue par sa structure tricyclique unique et la présence de multiples groupes fonctionnels, ce qui offre une large gamme de réactivité et d'applications potentielles. Sa complexité structurale et sa polyvalence en font un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C17H17N5O |
|---|---|
Poids moléculaire |
307.35 g/mol |
Nom IUPAC |
6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C17H17N5O/c1-2-3-5-9-22-15(19)12(11-18)10-13-16(22)20-14-7-4-6-8-21(14)17(13)23/h4,6-8,10,19H,2-3,5,9H2,1H3 |
Clé InChI |
PEWITIRXGBXLQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=C(C=C(C1=N)C#N)C(=O)N3C=CC=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)
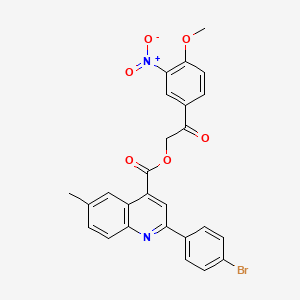


![Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12050916.png)

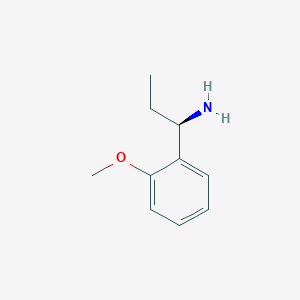
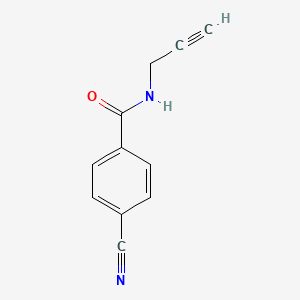
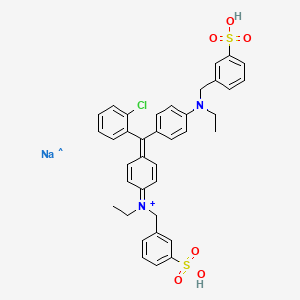
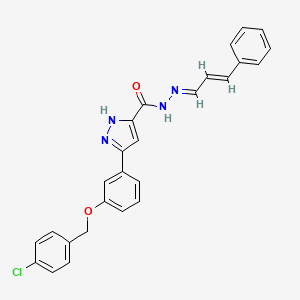
![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)
